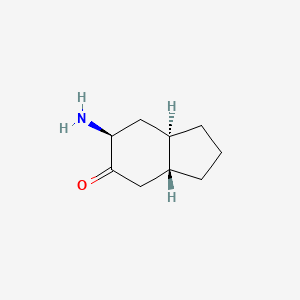
(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one: is a complex organic compound with a unique structure that includes an amino group and a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Cyclization Reactions: Formation of the hexahydroindenone core through cyclization reactions.
Amination: Introduction of the amino group using reagents such as ammonia or amines under specific conditions.
Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Further hydrogenation to modify the hexahydro structure.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for drug development.
Biological Studies: Investigation of its effects on biological systems.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5R,6S,7R,7aR)-5-ethyl-2-[(2-hydroxyethyl)amino]-3aH,5H,6H,7H,7aH-pyrano[3,2-d][1,3]thiazole-6,7-diol .
- (3aR,5S,6S,7R,7aR)-2-(dimethylamino)-5-[(1S)-1-[(5-fluoropentyl)oxy]ethyl]-3aH,5H,6H,7H,7aH-pyrano[3,2-d][1,3]thiazole-6,7-diol .
- (3aR,5S,6S,7R,7aR)-5-[(1S)-1-(2-fluoroethoxy)ethyl]-2-(methylamino)-3aH,5H,6H,7H,7aH-pyrano[3,2-d][1,3]thiazole-6,7-diol .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3aR,6S,7aR)-6-amino-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C9H15NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h6-8H,1-5,10H2/t6-,7-,8+/m1/s1 |
InChI Key |
LTMFJZBWSDLJLM-PRJMDXOYSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](C(=O)C[C@H]2C1)N |
Canonical SMILES |
C1CC2CC(C(=O)CC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

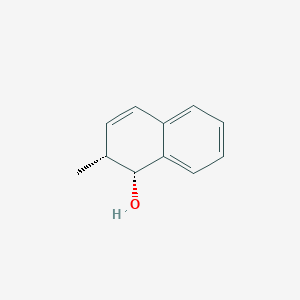

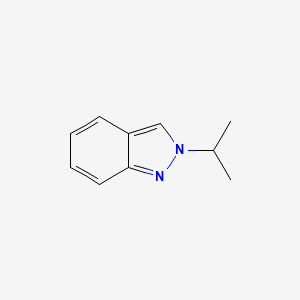
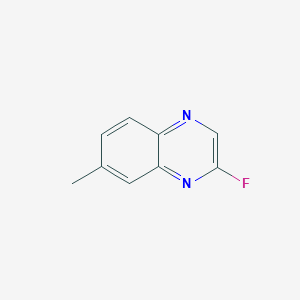

![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)

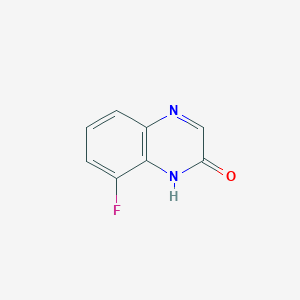

![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
